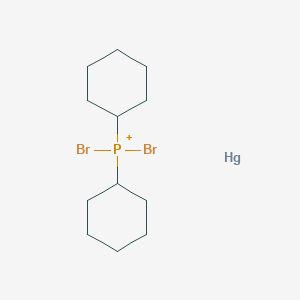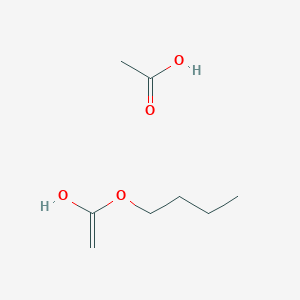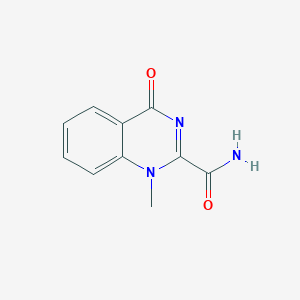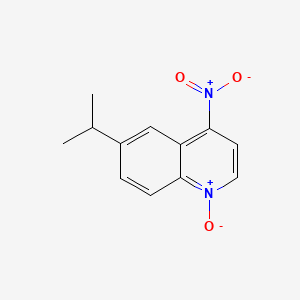
5-Hydroxy-5,6-diphenyl-1,3,4-oxadiazinan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-5,6-diphenyl-1,3,4-oxadiazinan-2-one is a heterocyclic compound that belongs to the class of oxadiazinanones This compound is characterized by its unique structure, which includes a five-membered ring containing oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-5,6-diphenyl-1,3,4-oxadiazinan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carbonyl compounds, followed by cyclization in the presence of a dehydrating agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or phosphoric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-5,6-diphenyl-1,3,4-oxadiazinan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration and bromine for halogenation are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
5-Hydroxy-5,6-diphenyl-1,3,4-oxadiazinan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-5,6-diphenyl-1,3,4-oxadiazinan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The diphenyl groups can interact with hydrophobic regions of proteins, affecting their function. Additionally, the oxadiazinanone ring can participate in various chemical reactions, modulating the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxy-5,6-diphenyl-1,2,4-oxadiazole: Similar structure but differs in the position of the nitrogen atoms.
5-Hydroxy-5,6-diphenyl-1,3,4-thiadiazinan-2-one: Contains a sulfur atom instead of an oxygen atom in the ring.
5-Hydroxy-5,6-diphenyl-1,3,4-triazine: Contains an additional nitrogen atom in the ring.
Uniqueness
5-Hydroxy-5,6-diphenyl-1,3,4-oxadiazinan-2-one is unique due to its specific ring structure and the presence of both hydroxy and diphenyl groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
88484-99-5 |
|---|---|
Formule moléculaire |
C15H14N2O3 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
5-hydroxy-5,6-diphenyl-1,3,4-oxadiazinan-2-one |
InChI |
InChI=1S/C15H14N2O3/c18-14-16-17-15(19,12-9-5-2-6-10-12)13(20-14)11-7-3-1-4-8-11/h1-10,13,17,19H,(H,16,18) |
Clé InChI |
YJZMUXYEASKWBI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(NNC(=O)O2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S)-5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14399306.png)
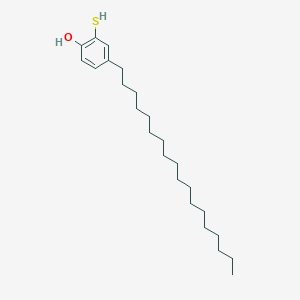
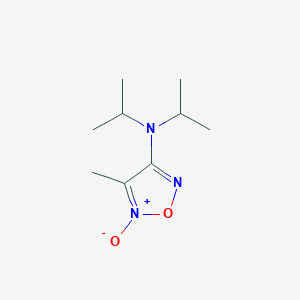
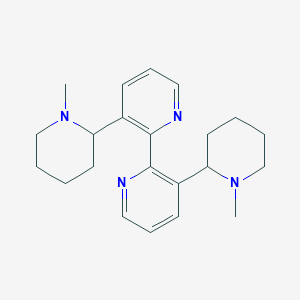
![1-[1,1-Bis(phenylsulfanyl)ethyl]cyclohex-2-en-1-ol](/img/structure/B14399335.png)
![(2S,3R)-2-[(3,5-dimethoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B14399352.png)

